4-(tert-Butoxycarbonyl)-4-azabicyclo[5.1.0]octane-1-carboxylic acid
Description
4-(tert-Butoxycarbonyl)-4-azabicyclo[5.1.0]octane-1-carboxylic acid is a bicyclic compound featuring a strained [5.1.0] ring system. The molecule contains two key functional groups: a tert-butoxycarbonyl (Boc) protecting group at the 4-aza position and a carboxylic acid moiety at the 1-position.
The bicyclo[5.1.0] framework confers moderate ring strain, which can enhance reactivity in synthetic applications. The Boc group improves solubility in organic solvents and stabilizes the amine during intermediate synthesis.
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azabicyclo[5.1.0]octane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-6-4-9-8-13(9,5-7-14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJSFSRSMSKRET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC2(CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxycarbonyl)-4-azabicyclo[5.1.0]octane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic core. The tert-butoxycarbonyl (Boc) protecting group is often introduced to protect the amine functionality during the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems may enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxycarbonyl)-4-azabicyclo[5.1.0]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure or remove protecting groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents onto the bicyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-(tert-Butoxycarbonyl)-4-azabicyclo[5.1.0]octane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 4-(tert-Butoxycarbonyl)-4-azabicyclo[5.1.0]octane-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure provides a rigid framework that can enhance binding affinity and specificity. Molecular pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with protein-protein interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Variants
3-[(tert-Butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic Acid
- Molecular Weight : 255.32 g/mol
- Key Differences : The Boc group is positioned at the 3-aza site instead of 4, altering steric and electronic properties.
- Applications : Offered by Enamine Ltd as a building block for drug discovery. Its synthesis and reactivity are comparable to the 4-Boc isomer but may exhibit distinct regioselectivity in reactions .
4-(tert-Butoxycarbonyl)-4-azabicyclo[5.1.0]octane-8-carboxylic Acid
Bicyclic Systems with Varied Ring Sizes
2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic Acid
- CAS : 2410984-39-1
- Key Properties :
- Applications : Used in laboratory settings for chemical synthesis but requires stringent safety protocols.
Bicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives
Bioactive Azabicyclo Derivatives
Azabicyclo[3.2.1]octane Derivatives
- Examples : Hydroxy- and benzoyloxy-substituted variants (e.g., 3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylic acid) .
- Key Properties :
- Larger [3.2.1] system reduces strain but maintains rigidity.
- Polar substituents enhance solubility for biological targeting.
- Applications : Intermediate in synthesizing neurologically active compounds .
Azabicyclo[4.2.0]octene Derivatives
Data Table: Comparative Analysis of Key Compounds
Biological Activity
4-(tert-Butoxycarbonyl)-4-azabicyclo[5.1.0]octane-1-carboxylic acid (CAS No. 1441165-76-9) is a bicyclic compound with a unique molecular structure, which has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and applications in scientific research.
- Molecular Formula : C13H21NO4
- Molecular Weight : 255.31 g/mol
This compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its stability and reactivity in biological systems.
The biological activity of this compound is thought to be related to its structural similarity to other bioactive compounds. Compounds with similar bicyclic structures have been reported to exhibit various biological activities, including antibacterial effects and interactions with key biochemical pathways.
Biochemical Pathways
Research indicates that compounds like this compound may influence:
- Enzyme Inhibition : Similar compounds have shown potential as angiotensin-converting enzyme (ACE) inhibitors, which could imply that this compound may affect blood pressure regulation and cardiovascular health .
- Antibacterial Activity : Compounds with analogous structures have demonstrated antibacterial properties, suggesting that this compound could also possess similar effects against bacterial growth and proliferation.
Case Studies
Applications in Research
This compound serves as a valuable building block in organic synthesis and medicinal chemistry:
- Synthesis of Complex Molecules : Its unique structure allows it to be utilized in the development of new materials and pharmaceuticals.
- Biological Studies : The compound's interaction with proteins and enzymes makes it a useful tool for studying biochemical processes and drug design.
Comparative Analysis
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| This compound | Bicyclic | Potential ACE inhibitor, antibacterial |
| 4-(tert-butoxycarbonyl)-thiazolidine carboxylic acid | Thiazolidine | Antibacterial activity |
| 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | Bicyclic | Enzyme interaction studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
